molecular formula C41H42Cl2N6O4 B8218010 5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride

Cat. No.: B8218010
M. Wt: 753.7 g/mol
InChI Key: KBXPYZATHHDCAQ-WAQYZQTGSA-N
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Description

S65487 (hydrochloride), also known as VOB560 hydrochloride, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This compound is a proagent of S55746 and is known for its ability to induce apoptosis (programmed cell death) in cancer cells. It has shown significant activity against BCL-2 mutations, such as G101V and D103Y, and has poor affinity for other proteins like MCL-1, BFL-1, and BCL-XL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S65487 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups to enhance selectivity and potency.
  • Purification and crystallization to obtain the final product.

Industrial Production Methods

Industrial production of S65487 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

S65487 (hydrochloride) primarily undergoes:

    Substitution Reactions: Involving the replacement of functional groups to modify its activity and selectivity.

    Oxidation and Reduction Reactions: To alter the oxidation state of the compound, affecting its binding affinity and potency.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like halides and nucleophiles under controlled temperature and pH conditions.

    Oxidation and Reduction Reactions: Use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of S65487 (hydrochloride) with modified functional groups, enhancing its therapeutic potential .

Scientific Research Applications

S65487 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

S65487 (hydrochloride) exerts its effects by binding to the BH3 hydrophobic groove of the BCL-2 protein. This binding inhibits the anti-apoptotic function of BCL-2, leading to the activation of pro-apoptotic proteins and induction of apoptosis in cancer cells. The compound is particularly effective against BCL-2-dependent tumors and has shown activity in both in vitro and in vivo models .

Comparison with Similar Compounds

Similar Compounds

    Venetoclax (Venclexta™): Another selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

    S55746: The precursor of S65487 (hydrochloride) with similar inhibitory activity against BCL-2.

Uniqueness

S65487 (hydrochloride) is unique due to its:

Properties

IUPAC Name

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41ClN6O4.ClH/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;1H/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXPYZATHHDCAQ-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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